N-(2,6-dimethylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a naphthyridine core, an ethyl group, and a dimethylphenyl moiety. It is often studied for its potential pharmacological properties and its role in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of N-(2,6-dimethylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is the sodium channel protein type 5 subunit alpha . This protein plays a crucial role in the propagation of action potentials in neurons and muscle cells.
Mode of Action
This compound acts by inhibiting the sodium channels on the neuronal cell membrane . This limits the spread of seizure activity and reduces seizure propagation. The compound binds preferentially to the inactive state of the sodium channels .
Biochemical Pathways
The compound’s action affects the sodium ion transport pathways . By inhibiting sodium channels, it disrupts the normal flow of sodium ions, which is essential for generating action potentials. This leads to a decrease in neuronal excitability and a reduction in the propagation of seizures .
Pharmacokinetics
Similar compounds have been shown to be well absorbed with bioavailability approaching 100 percent . They undergo extensive first-pass metabolism, resulting in a lower bioavailability . More research is needed to fully understand the ADME properties of this specific compound.
Result of Action
The inhibition of sodium channels by this compound leads to a decrease in neuronal excitability. This results in a reduction in the propagation of seizures, providing a therapeutic effect for conditions like epilepsy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction, often using ethyl halides in the presence of a base.
Attachment of the Dimethylphenyl Moiety: The final step involves the coupling of the dimethylphenyl group to the naphthyridine core, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylphenyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,6-dimethylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: N-(2,6-dimethylphenyl)-2-(diethylamino)acetamide, a local anesthetic with a similar dimethylphenyl group.
Tocainide: N-(2,6-dimethylphenyl)-2-aminoacetamide, an antiarrhythmic agent with structural similarities.
Uniqueness
N-(2,6-dimethylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its naphthyridine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups but different core structures.
Biological Activity
N-(2,6-dimethylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula: C25H26N6O3S
Molecular Weight: 490.58 g/mol
CAS Number: 692737-11-4
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of naphthyridine possess activity against a range of bacteria and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis.
Anti-inflammatory Activity
The compound has demonstrated notable anti-inflammatory effects in various in vitro and in vivo models. For instance:
- Inhibition of Pro-inflammatory Cytokines: Studies have reported that certain naphthyridine derivatives can significantly reduce levels of TNF-alpha and IL-6 in inflammatory models, suggesting a potential mechanism for their anti-inflammatory action.
- Case Study: A study involving a naphthyridine derivative showed an 82% reduction in paw edema in rats compared to controls, indicating strong anti-inflammatory potential.
Analgesic Effects
This compound has also been evaluated for analgesic effects:
- Pain Models: In formalin-induced pain models, the compound exhibited significant pain relief comparable to standard analgesics like diclofenac.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, thus reducing the production of pro-inflammatory prostaglandins.
- Cytokine Modulation: It appears to modulate cytokine release from immune cells, which is crucial in inflammatory responses.
- Oxidative Stress Reduction: Some studies suggest that it may have antioxidant properties that help mitigate oxidative stress-related damage.
Research Findings and Tables
Study | Compound | Activity | Results |
---|---|---|---|
El-Karim et al. (2022) | Naphthyridine Derivative | Anti-inflammatory | 82% reduction in paw edema |
Akhtar et al. (2020) | Similar Derivatives | Analgesic | Comparable efficacy to diclofenac |
Abdellatif et al. (2021) | Naphthyridine Series | Cytokine Inhibition | Significant TNF-alpha reduction |
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-4-22-17-14(9-6-10-20-17)11-15(19(22)24)18(23)21-16-12(2)7-5-8-13(16)3/h5-11H,4H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRZJFONXRPKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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